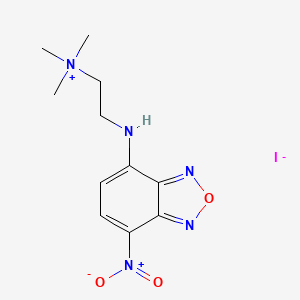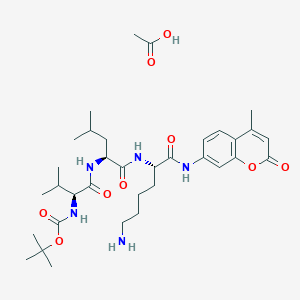![molecular formula C11H21ClN2O2 B6291224 tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 2198056-37-8](/img/structure/B6291224.png)
tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate” is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” can be found on various chemical databases .Chemical Reactions Analysis
The construction of the 2-azaspiro[3.3]heptane core in both 4 and 5 was done by consequent closure of the cyclobutane and azetidine rings using bis-alkylation of malonate and tosylamide, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” can be found on various chemical databases .Mechanism of Action
Target of Action
It is synthesized as an analogue of natural compounds such as ornitine and gaba , which play important roles in biological processes. Therefore, it can be inferred that this compound may interact with similar targets as these natural compounds.
Mode of Action
The sterically constrained structure of this compound may allow it to be a more efficient and selective ligand for various biological targets .
Biochemical Pathways
For instance, ornitine is involved in the urea cycle, and GABA is a major inhibitory neurotransmitter in the mammalian central nervous system .
Pharmacokinetics
The sterically constrained structure of this compound may influence its bioavailability and pharmacokinetic properties .
Result of Action
For instance, it may influence nitrogen metabolism (like ornitine) or act as a neurotransmitter (like GABA) .
Safety and Hazards
The safety information for “tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride” includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZDJWHYRSKJM-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)


2, min. 95%](/img/structure/B6291215.png)


![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)